6-Amino-5-(1-methyl-2-pentyn-1-yl)-5-(2-propen-1-yl)-2,4(3H,5H)-pyrimidinedione; Hydrouracil, 5-allyl-6-imino-5-(1-methyl-2-pentynyl)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves multiple steps. The starting materials typically include uracil derivatives, which undergo alkylation and subsequent reactions to introduce the allyl, imino, and pentynyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or imino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Allyl-6-imino-5-(1-methyl-2-butynyl)hydrouracil
- 5-Allyl-6-imino-5-(1-methyl-2-propynyl)hydrouracil
Uniqueness
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil is unique due to its specific structural features, such as the pentynyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-hex-3-yn-2-yl-6-imino-5-prop-2-enyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18) |
InChI Key |
VZRRJQCIUUXKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)C1(C(=N)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
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